molecular formula C13H10Br2 B1621529 Dibromodiphenylmethane CAS No. 6425-27-0

Dibromodiphenylmethane

Cat. No.: B1621529
CAS No.: 6425-27-0
M. Wt: 326.03 g/mol
InChI Key: HNBFCAMUUALGHT-UHFFFAOYSA-N
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Description

Dibromodiphenylmethane, also known as 1,1’-(dibromomethylene)dibenzene, is an organic compound with the molecular formula C₁₃H₁₀Br₂. It is a derivative of diphenylmethane where two bromine atoms are attached to the methylene bridge between the two phenyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromodiphenylmethane can be synthesized through the bromination of diphenylmethane. One common method involves the reaction of diphenylmethane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or carbon disulfide at low temperatures to control the reaction rate and ensure selective bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Dibromodiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibromodiphenylmethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibromodiphenylmethane involves its ability to undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of the bromine atoms, which can act as leaving groups or participate in electron transfer processes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying substitution and electron transfer reactions .

Properties

IUPAC Name

[dibromo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFCAMUUALGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376404
Record name DIBROMODIPHENYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-27-0
Record name DIBROMODIPHENYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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